molecular formula C7H9BrClFN2 B12957862 (4-Bromo-2-fluorobenzyl)hydrazine hydrochloride

(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride

Cat. No.: B12957862
M. Wt: 255.51 g/mol
InChI Key: OJHIJLPUARSSNX-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H9BrClFN2. It is a derivative of benzylhydrazine, where the benzyl group is substituted with bromine and fluorine atoms. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluorobenzyl)hydrazine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting product is then purified by recrystallization or other suitable methods to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylhydrazone derivatives.

    Reduction: It can be reduced to form the corresponding amine derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylhydrazone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluorobenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-2-fluorobenzyl)amine
  • (4-Bromo-2-fluorobenzyl)hydrazone
  • (4-Bromo-2-fluorobenzyl)chloride

Uniqueness

(4-Bromo-2-fluorobenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H9BrClFN2

Molecular Weight

255.51 g/mol

IUPAC Name

(4-bromo-2-fluorophenyl)methylhydrazine;hydrochloride

InChI

InChI=1S/C7H8BrFN2.ClH/c8-6-2-1-5(4-11-10)7(9)3-6;/h1-3,11H,4,10H2;1H

InChI Key

OJHIJLPUARSSNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CNN.Cl

Origin of Product

United States

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